N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride
Description
N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (CAS: 477600-74-1) is a heterocyclic organic compound featuring a pyrrolo[2,3-d]pyrimidine core fused with a methylpiperidine moiety. Its molecular formula is C₁₃H₁₉N₅·2HCl, with a molecular weight of 245.32 g/mol (freebase) . The compound is typically stored at 2–8°C in a dark, dry environment to ensure stability, reflecting sensitivity to light and moisture .
Hazard statements (H302, H315, H319, H335) indicate risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation, necessitating careful handling .
Properties
IUPAC Name |
N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H/t9-,11+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSODOXNLLQKTEM-SFGLUTOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Based Approach for Enantiomer Separation
The stereoselective synthesis of the (3R,4R)-configured intermediate is achieved through chiral resolution using a suitable chiral acid. As detailed in US20160122354A1, the process begins with the racemic mixture N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-10) . Treatment with a chiral acid (e.g., L-tartaric acid or D-di-p-toluoyl tartaric acid) in solvents such as ethanol or acetone induces diastereomeric salt formation. The desired (3R,4R)-enantiomer is isolated via fractional crystallization, yielding N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-6) .
Key Conditions:
Acidification to Dihydrochloride Salt
The free base (Formula-6) is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent like water or methanol. The reaction is typically conducted at 0–5°C to prevent decomposition, followed by solvent removal under reduced pressure. The resulting solid is washed with cold acetone to remove residual acid, yielding the dihydrochloride with >98% purity.
Multi-Step Synthesis from Piperidine Precursors
Benzyl Protection and Deprotection Strategy
A patent-described route involves benzyl-protected intermediates to enhance reactivity and selectivity:
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Step 1: Reacting (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Formula-2) with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Formula-3) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. This yields N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-4) .
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Step 2: Catalytic hydrogenation (H₂/Pd-C) or treatment with a debenzylating agent (e.g., BCl₃) in dichloromethane removes the benzyl group, producing N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-10) .
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Step 3: Chiral resolution and HCl treatment, as described in Section 1, yield the final dihydrochloride salt.
Optimization Notes:
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Catalyst Loading: 5–10% Pd-C for hydrogenation minimizes side reactions.
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Reaction Time: 6–8 hours for debenzylation ensures complete conversion.
Industrial-Scale Synthesis with Process Monitoring
Large-Batch Procedure
A scaled-up method reported by ChemicalBook involves:
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Reaction: Combine TFTB-1 (presumed to be Formula-10), sodium hydroxide, ethanol, and water. Heat to 85°C for 3 hours.
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Workup: Distill under vacuum (80–90°C) to remove solvents. Extract with dichloromethane, wash with water, and concentrate.
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Crystallization: Add acetone to the residue, reflux for 30 minutes, and cool to 20°C. Filter and dry at 60°C to obtain the dihydrochloride as a white solid (86% yield).
Analytical Controls:
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LC-MS: Monitors degradation products and ensures >99% chiral purity.
Comparative Analysis of Synthetic Routes
Trade-offs:
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Chiral Resolution: High enantiopurity but requires costly chiral acids.
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Benzyl Route: Longer synthesis time but avoids racemization risks.
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Industrial Method: Scalable but demands stringent process controls.
Critical Parameters Influencing Yield and Purity
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride can undergo several types of reactions, including:
Oxidation: : Conversion to different oxidation states.
Reduction: : Involving reducing agents to convert specific functional groups.
Substitution: : Reactions where certain groups are replaced by others.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogens, alkylating agents.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used but often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C13H19N5
- Molecular Weight : 245.32 g/mol
- CAS Number : 477600-74-1
Its structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its role in various biological activities.
Pharmacological Applications
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Immunosuppressive Agent :
- The compound is primarily recognized for its immunosuppressive properties. It acts as a selective inhibitor of Janus kinase (JAK) enzymes, particularly JAK3. This inhibition is crucial in the treatment of autoimmune diseases where immune modulation is necessary.
- Case Study : In clinical settings, it has been utilized for treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel diseases. The efficacy of Tofacitinib in these conditions has been supported by multiple clinical trials demonstrating significant improvements in patient outcomes .
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Cancer Treatment :
- Research indicates that compounds similar to N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine may have potential applications in oncology due to their ability to inhibit pathways involved in tumor growth and metastasis.
- Example : Studies have shown that JAK inhibitors can reduce tumor proliferation in specific cancer types, making them candidates for combination therapies .
- Neurological Disorders :
Synthesis and Development
The synthesis of N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps that enhance its bioavailability and efficacy:
- Chiral Synthesis : The use of chiral acids during synthesis ensures the production of the desired enantiomer with optimal pharmacological activity.
- Improved Formulations : Recent advancements have focused on formulating the compound in ways that enhance its solubility and absorption in the body .
Safety Profile and Regulatory Status
The safety profile of N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines has been evaluated through various studies:
Mechanism of Action
The mechanism by which N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to modulation of signaling pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolo[2,3-d]pyrimidine derivatives, which are often explored for their kinase-inhibitory properties. Below is a structural and functional comparison with key analogs (Table 1), inferred from available data .
Table 1: Structural and Hypothesized Properties of Analogous Compounds
| Compound Name | Molecular Formula | Key Substituents | Stereochemistry | Hypothesized Properties |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₉N₅·2HCl | N-Methyl, 4-Methylpiperidin-3-yl | (3R,4R) | High solubility (dihydrochloride salt); potential kinase inhibition |
| 2-Chloro-N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C₁₃H₁₈ClN₅ | 2-Chloro | (3R,4R) | Increased lipophilicity; enhanced membrane permeability |
| N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C₁₃H₁₉N₅ | None | (3S,4S) | Reduced target affinity due to stereochemical mismatch |
| N-{cis-3-[(Pyrrolidin-1-ylsulfonyl)methyl]cyclobutyl}-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C₁₇H₂₄N₆O₂S | Sulfonylmethylcyclobutyl | N/A | Improved metabolic stability (sulfonyl group) |
| 3-((3R,4S)-4-Methyl-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile | C₁₆H₂₀N₆O | Cyanoacetamide | (3R,4S) | Potential covalent binding (nitrile group) |
Key Insights:
Stereochemical Influence : The (3R,4R) configuration in the target compound likely optimizes binding to chiral biological targets compared to its (3S,4S) diastereomer, which may exhibit reduced efficacy .
The sulfonylmethylcyclobutyl derivative (C₁₇H₂₄N₆O₂S) incorporates a sulfonyl group, which may improve metabolic stability by resisting oxidative degradation .
Salt Forms: The dihydrochloride salt of the target compound enhances aqueous solubility compared to freebase or mono-hydrochloride forms (e.g., "hydrochloride (1:1)" alias in ), which is critical for oral bioavailability.
Synthetic Routes : Analog synthesis often involves nucleophilic substitution or coupling reactions. For example, the pyrrolidine-sulfonyl derivative (compound 43 in ) was synthesized via DIPEA-mediated coupling in DCM, suggesting similar methodologies for the target compound.
Biological Activity
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (CAS No. 1655430-59-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Molecular Formula: C13H21Cl2N5
Molecular Weight: 318.25 g/mol
Structure: The compound features a pyrrolo[2,3-d]pyrimidine core with a piperidine substituent, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1655430-59-3 |
| Molecular Weight | 318.25 g/mol |
| Molecular Formula | C13H21Cl2N5 |
| Storage Conditions | Inert atmosphere, Room Temperature |
Research indicates that this compound may function as a selective inhibitor of certain kinases, particularly those involved in inflammatory pathways. Its structure allows for specific interactions with target proteins, potentially leading to modulation of cellular signaling pathways.
- Kinase Inhibition: The compound has shown promise in inhibiting Janus kinases (JAKs), which are critical in the signaling pathways of various cytokines and growth factors.
- Anti-inflammatory Effects: By modulating these pathways, it may reduce inflammation and has been investigated for conditions such as rheumatoid arthritis and other autoimmune disorders.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption and distribution characteristics.
- Absorption: Rapidly absorbed after oral administration.
- Distribution: High tissue penetration due to lipophilicity.
- Metabolism: Primarily metabolized by hepatic enzymes with a moderate half-life allowing for once-daily dosing.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on JAK Inhibition:
- Toxicology Assessments:
- Comparative Studies:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride?
- Methodology : The synthesis typically involves multi-step processes:
Core Formation : Cyclization reactions to generate the pyrrolo[2,3-d]pyrimidine scaffold.
Stereoselective Modification : Introduction of the (3R,4R)-4-methylpiperidin-3-yl group via reductive amination or nucleophilic substitution under controlled conditions to preserve stereochemistry.
Final Salt Formation : Treatment with HCl to yield the dihydrochloride salt.
- Critical Parameters : Reaction temperature, solvent polarity, and chiral catalysts (e.g., enantiopure intermediates) are essential for maintaining stereochemical integrity .
Q. How is the compound characterized analytically?
- Analytical Workflow :
- Purity : >95% confirmed by HPLC with UV detection at 254 nm .
- Structural Validation : High-resolution mass spectrometry (HRMS) and 1H/13C NMR to confirm molecular formula (C13H19N5·2HCl) and stereochemistry.
- Chiral Purity : Chiral stationary phase HPLC or circular dichroism (CD) to verify (3R,4R) configuration .
Q. What stability considerations are critical for storage and handling?
- Storage Conditions : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation.
- Stability Tests : Accelerated degradation studies under varied pH (1–13), temperature (40–60°C), and light exposure to identify degradation pathways (e.g., piperidine ring oxidation) .
Advanced Research Questions
Q. How does stereochemistry influence biological activity?
- Case Study : Comparative studies of (3R,4R) vs. (3S,4S) enantiomers show differential binding to kinase targets (e.g., JAK/STAT pathways) due to spatial alignment with hydrophobic pockets.
- Methodology :
- Docking Simulations : Molecular dynamics to map enantiomer-protein interactions.
- In Vitro Assays : IC50 measurements using kinase inhibition assays (e.g., ADP-Glo™) .
Q. What strategies address contradictions in toxicity data across preclinical models?
- Data Reconciliation :
- Species-Specific Metabolism : Cytochrome P450 profiling in rodents vs. primates to explain divergent LD50 values.
- Dose Optimization : Pharmacokinetic modeling (e.g., non-linear mixed-effects) to balance efficacy (EC90) and safety margins .
Q. How can structure-activity relationships (SAR) guide derivative design?
- SAR Insights :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Piperidine N-methylation | Enhanced blood-brain barrier penetration | |
| Pyrrolo-pyrimidine halogenation | Reduced off-target binding |
- Design Workflow : Fragment-based drug design (FBDD) coupled with in silico ADMET prediction tools .
Q. What in vivo models are suitable for evaluating immunomodulatory effects?
- Model Selection :
- Autoimmune Models : Collagen-induced arthritis (CIA) in mice to assess IL-6 suppression.
- Toxicology : Chronic dosing in zebrafish embryos for hepatotoxicity screening (e.g., liver enzyme ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
